阿托西班

描述

科学研究应用

作用机制

RW22164 通过竞争性结合血管加压素和催产素受体发挥作用,从而抑制这些激素的作用。 这导致肌层细胞膜中三磷酸肌醇 (IP3) 释放减少,从而导致细胞内钙离子水平降低和子宫收缩减少 . 分子靶点包括血管加压素和催产素受体,参与的途径与钙信号传导和子宫收缩调节有关 .

生化分析

Biochemical Properties

Atosiban plays a significant role in biochemical reactions. It is a competitive antagonist of the oxytocin receptor, which is involved in uterine contractions . It interacts with these receptors and inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane .

Cellular Effects

Atosiban has profound effects on various types of cells and cellular processes. It reduces the frequency of uterine contractions, thereby delaying pre-term birth in adult females . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

Atosiban exerts its effects at the molecular level through a variety of mechanisms. It is a synthetic peptide oxytocin antagonist . It resembles oxytocin but has modifications at the 1, 2, 4, and 8 positions . This allows it to bind to oxytocin receptors and inhibit their action, thereby reducing uterine contractions .

Metabolic Pathways

Atosiban is involved in several metabolic pathways due to its role as an oxytocin antagonist . It interacts with oxytocin receptors, which are part of the G-protein coupled receptor family and are involved in a variety of cellular responses .

Transport and Distribution

Atosiban is distributed through the extracellular fluid of the mother, and small amounts may cross the placental barrier and reach the fetus .

Subcellular Localization

Given its role as an oxytocin antagonist, it is likely to be found wherever oxytocin receptors are present, including the myometrial cell membrane .

准备方法

合成路线和反应条件

RW22164 的合成涉及固相肽合成 (SPPS) 方法。该方法允许将氨基酸按顺序添加到固定在固体树脂上的不断增长的肽链中。该过程包括以下步骤:

偶联: 使用偶联剂(如二环己基碳二亚胺 (DCC) 或苯并三唑-1-基氧基三(二甲基氨基)鏻六氟磷酸盐 (BOP))将氨基酸偶联到树脂上。

脱保护: 使用三氟乙酸 (TFA) 去除氨基酸上的保护基团。

工业生产方法

RW22164 的工业生产遵循类似的 SPPS 方法,但规模更大。通常使用自动肽合成仪来提高效率和产量。 最终产品使用高效液相色谱 (HPLC) 纯化,并使用质谱和核磁共振 (NMR) 光谱进行表征 .

化学反应分析

反应类型

RW22164 经历了几种类型的化学反应,包括:

氧化: 肽中的硫原子可以被氧化形成二硫键。

还原: 使用还原剂(如二硫苏糖醇 (DTT))可以将二硫键还原为硫醇基团。

取代: 肽可以在氨基酸侧链上发生取代反应.

常用试剂和条件

氧化: 过氧化氢 (H2O2) 或碘 (I2) 可用作氧化剂。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常见的还原剂。

取代: 各种亲核试剂可用于取代反应.

形成的主要产物

相似化合物的比较

RW22164 因其对血管加压素和催产素受体的双重拮抗作用而独一无二。类似的化合物包括:

去氨基-催产素: 一种具有类似受体拮抗特性的肽类似物。

曲托西班: 阿托西班的另一个名称,用于临床环境。

血管加压素拮抗剂: 专门针对血管加压素受体的化合物 .

属性

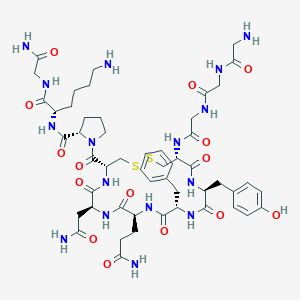

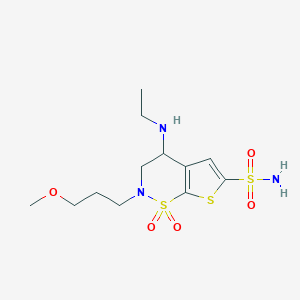

| Atosiban is a synthetic peptide oxytocin antagonist. It resembles oxytocin with has modifications at the 1, 2, 4, and 8 positions. The N-terminus of the cysteine residue is deaminated to form 3-mercaptopropanic acid at position 1, at position 2 L-tyrosine is modified to D-tyrosine with an ethoxy group replacing the phenol , threonine replaces glutamine at postion 4, and ornithine replaces leucine at position 8. It binds to membrane bound oxytocin receptors on the myometrium and prevents oxytocin-stimulated increases in inositol triphosphate production. This ultimately prevents release of stored calcium from the sarcoplasmic reticulum and subsequent opening of voltage gated calcium channels. This shutdown of cytosolic calcium increase prevents contractions of the uterine muscle, reducing the frequency of contractions and inducing uterine quiescence. Atosiban has more recently been found to act as a biased ligand at oxytocin receptors. It acts as an antagonist of Gq coupling, explaining the inhibition of the inositol triphosphate pathway thought to be responsible for the effect on uterine contraction, but acts as an agonist of Gi coupling. This agonism produces a pro-inflammatory effect in the human amnion, activating pro-inflammatory signal tranducer NF-κB. It is thought that this reduces atosiban's effectiveness compared to agents which do not produce inflammation as inflammatory mediators are known to play a role in the induction of labour. | |

CAS 编号 |

90779-69-4 |

分子式 |

C43H67N11O12S2 |

分子量 |

994.2 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35?,36-/m0/s1 |

InChI 键 |

VWXRQYYUEIYXCZ-KCSYUPCNSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

手性 SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

外观 |

Solid powder |

| Premature labor | |

沸点 |

1469.0±65.0 °C at 760 mmHg |

熔点 |

N/A |

| 90779-69-4 | |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

3-Mercaptopropionyl-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2(Disulfide bond) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

来源 |

Synthetic |

同义词 |

(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin atosiban ORF 22164 ORF-22164 oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)- oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)- RWJ 22164 RWJ-22164 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。